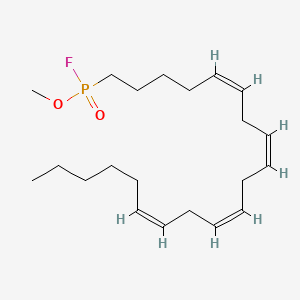

Methoxyarachidonylfluorophosphat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methylarachidonylfluorophosphat ist eine synthetische Verbindung, die für ihre starken inhibitorischen Wirkungen auf verschiedene Enzyme bekannt ist. Es handelt sich um einen irreversiblen, aktivitätsgerichteten Enzyminhibitor, der fast alle Serinhydrolasen und Serinproteasen angreift. Diese Verbindung ist besonders effektiv bei der Hemmung von Phospholipase A2 und Fettsäureamidhydrolase und zeigt Inhibitorkonzentrationswerte (IC50) im niedrigen Nanomolarbereich .

Wissenschaftliche Forschungsanwendungen

Methylarachidonylfluorophosphat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Werkzeug zur Untersuchung der Enzyminhibition und der Reaktionsmechanismen verwendet.

Biologie: Die Verbindung wird verwendet, um die Rolle von Phospholipase A2 und Fettsäureamidhydrolase in biologischen Systemen zu untersuchen.

Medizin: Es wird bei der Entwicklung von Therapeutika verwendet, die auf enzymbedingte Krankheiten abzielen.

Industrie: Methylarachidonylfluorophosphat wird bei der Herstellung von Enzyminhibitoren für verschiedene industrielle Anwendungen eingesetzt

5. Wirkmechanismus

Methylarachidonylfluorophosphat übt seine Wirkung aus, indem es irreversibel an die aktiven Zentren von Zielenzymen bindet. Diese Bindung hemmt die enzymatische Aktivität von Phospholipase A2 und Fettsäureamidhydrolase und verhindert die Hydrolyse von Phospholipiden und Fettsäureamiden. Zu den molekularen Zielen der Verbindung gehören Serinhydrolasen und Serinproteasen, und sie stört die Signalwege, die diese Enzyme beinhalten .

Ähnliche Verbindungen:

Diisopropylfluorophosphat: Ein weiterer irreversibler Enzyminhibitor mit ähnlichen inhibitorischen Wirkungen.

Isopropyldodecylfluorophosphat: Ein verwandter Inhibitor mit Selektivität für Fettsäureamidhydrolase und Monoacylglycerollipase.

Einzigartigkeit: Methylarachidonylfluorophosphat ist aufgrund seiner hohen Potenz und Selektivität für Phospholipase A2 und Fettsäureamidhydrolase einzigartig. Seine Fähigkeit, diese Enzyme irreversibel in niedrigen Nanomolar-Konzentrationen zu hemmen, unterscheidet es von anderen ähnlichen Verbindungen .

Wirkmechanismus

Target of Action

Methoxy arachidonyl fluorophosphonate, commonly referred to as MAFP, is an irreversible active site-directed enzyme inhibitor . It primarily targets nearly all serine hydrolases and serine proteases . Among these, it inhibits phospholipase A2 and fatty acid amide hydrolase with special potency . These enzymes play crucial roles in lipid metabolism and signaling.

Mode of Action

MAFP acts as an irreversible inhibitor, meaning that once it binds to its target enzymes, the inhibition is permanent . It achieves this by binding to the active site of the enzymes, thereby preventing them from interacting with their usual substrates . This results in a decrease in the activity of these enzymes, leading to changes in the biochemical pathways they are involved in .

Biochemical Pathways

The primary biochemical pathways affected by MAFP are those involving its target enzymes, phospholipase A2 and fatty acid amide hydrolase . These enzymes are involved in the metabolism of lipids and fatty acids, which are essential components of cell membranes and are also involved in signaling processes . By inhibiting these enzymes, MAFP can significantly alter these pathways and their downstream effects .

Pharmacokinetics

As an irreversible inhibitor, once mafp binds to its target enzymes, it remains bound, which could potentially enhance its bioavailability .

Result of Action

The inhibition of phospholipase A2 and fatty acid amide hydrolase by MAFP can lead to a variety of molecular and cellular effects . For example, it can affect the production and release of arachidonic acid, a key inflammatory mediator . Additionally, it can inhibit the breakdown of anandamide, a neurotransmitter involved in pain sensation, mood, and memory .

Biochemische Analyse

Biochemical Properties

Methoxy arachidonyl fluorophosphonate interacts with a variety of enzymes, proteins, and other biomolecules. It inhibits phospholipase A2 and fatty acid amide hydrolase with special potency, displaying IC50 values in the low-nanomolar range . These interactions are crucial for its role in biochemical reactions .

Cellular Effects

Methoxy arachidonyl fluorophosphonate has significant effects on various types of cells and cellular processes. Its influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Methoxy arachidonyl fluorophosphonate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, making it a potent biochemical tool .

Metabolic Pathways

Methoxy arachidonyl fluorophosphonate is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Methylarachidonylfluorophosphat wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Veresterung von Arachidonsäure mit Methylphosphonofluoridat umfassen. Die Reaktion erfordert typischerweise einen Katalysator und wird unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Herstellung von Methylarachidonylfluorophosphat großtechnische Veresterungsprozesse. Die Reaktion wird in speziellen Reaktoren durchgeführt, die mit Temperatur- und Drucksteuerungssystemen ausgestattet sind. Das Produkt wird dann durch Destillation und Kristallisationstechniken gereinigt, um die gewünschten Reinheitsgrade zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Methylarachidonylfluorophosphat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um reduzierte Formen zu ergeben.

Substitution: Die Fluorophosphatgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Es werden übliche Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid verwendet.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine oder Thiole.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Methylarachidonylfluorophosphat .

Vergleich Mit ähnlichen Verbindungen

Diisopropyl fluorophosphate: Another irreversible enzyme inhibitor with similar inhibitory effects.

Isopropyl dodecylfluorophosphonate: A related inhibitor with selectivity for fatty acid amide hydrolase and monoacylglycerol lipase.

Uniqueness: Methyl arachidonyl fluorophosphonate is unique due to its high potency and selectivity for phospholipase A2 and fatty acid amide hydrolase. Its ability to irreversibly inhibit these enzymes at low-nanomolar concentrations sets it apart from other similar compounds .

Eigenschaften

IUPAC Name |

(5Z,8Z,11Z,14Z)-1-[fluoro(methoxy)phosphoryl]icosa-5,8,11,14-tetraene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36FO2P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(22,23)24-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-21H2,1-2H3/b8-7-,11-10-,14-13-,17-16- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKZCGMJGHHOKJ-ZKWNWVNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCP(=O)(OC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCP(=O)(OC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36FO2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of Methoxy arachidonyl fluorophosphonate in the context of endocannabinoid research?

A1: Methoxy arachidonyl fluorophosphonate (MAFP) is a non-selective serine hydrolase inhibitor. [] This means it can bind to and inhibit the activity of enzymes like Diacylglycerol lipase alpha (DAGLα) and Monoacylglycerol lipase (MAGL), both of which are crucial for the breakdown and synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). [] By inhibiting these enzymes, MAFP can temporarily disrupt the normal turnover of 2-AG in the brain, allowing researchers to study the downstream effects of altered 2-AG signaling.

Q2: How is Methoxy arachidonyl fluorophosphonate utilized in studying Alzheimer’s Disease models?

A2: The paper "An optimized spectrophotometric assay reveals increased activity of enzymes involved in 2‐arachidonoyl glycerol turnover in the cerebral cortex of a rat model of Alzheimer’s disease" [] describes using MAFP to investigate changes in the endocannabinoid system within the context of Alzheimer's Disease (AD). By measuring the hydrolysis of a surrogate substrate (4-nitrophenyl butyrate) in the presence and absence of MAFP, researchers could assess the activity of DAGL and MAGL, enzymes involved in 2-AG metabolism. This allowed them to demonstrate that both DAGL and MAGL activity, and consequently 2-AG turnover, were significantly increased in a rat model of sporadic AD. These findings suggest a potential link between dysregulated 2-AG signaling and AD progression, highlighting the endocannabinoid system as a potential therapeutic target.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid](/img/new.no-structure.jpg)

![4,4,4-trifluoro-N-[(2S)-1-[[(7S)-5-(2-hydroxyethyl)-6-oxo-7H-pyrido[2,3-d][3]benzazepin-7-yl]amino]-1-oxopropan-2-yl]butanamide;hydrate](/img/structure/B608735.png)